Cas no 103521-83-1 (octahydro-1H-quinolizine-3-carboxylic acid)

Octahydro-1H-quinolizine-3-carboxylic acid is a saturated bicyclic compound featuring a quinolizine core with a carboxylic acid functional group at the 3-position. This structure imparts rigidity and potential chelating properties, making it useful in coordination chemistry and as a building block for complex organic synthesis. Its fully hydrogenated ring system enhances stability, reducing reactivity toward oxidation or ring-opening reactions. The carboxylic acid group allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, or ligand design. The compound’s defined stereochemistry, if specified, may also contribute to chiral synthesis or asymmetric catalysis. Suitable for research and industrial use, it offers a versatile scaffold for heterocyclic chemistry.
octahydro-1H-quinolizine-3-carboxylic acid structure
103521-83-1 structure
商品名:octahydro-1H-quinolizine-3-carboxylic acid
CAS番号:103521-83-1
MF:C10H17NO2
メガワット:183.24748
CID:1141417
PubChem ID:13631244

octahydro-1H-quinolizine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • octahydro-2H-quinolizine-3-carboxylic acid
    • 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylic acid
    • octahydro-1H-quinolizine-3-carboxylic acid
    • AKOS006311646
    • SCHEMBL3175674
    • DTXSID80545464
    • OCTAHYDRO-1H-QUINOLIZINE-3-CARBOXYLICACID
    • 103521-83-1
    • EN300-121035
    • インチ: InChI=1S/C10H17NO2/c12-10(13)8-4-5-9-3-1-2-6-11(9)7-8/h8-9H,1-7H2,(H,12,13)
    • InChIKey: LKIPYGHGNRABAZ-UHFFFAOYSA-N
    • ほほえんだ: C1CCN2CC(CCC2C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 183.12601
  • どういたいしつりょう: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • PSA: 40.54

octahydro-1H-quinolizine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-121035-0.1g
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
0.1g
$867.0 2023-07-06
Enamine
EN300-121035-0.5g
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
0.5g
$946.0 2023-07-06
Enamine
EN300-121035-10000mg
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
10000mg
$4236.0 2023-10-02
Enamine
EN300-121035-2.5g
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
2.5g
$1931.0 2023-07-06
Enamine
EN300-121035-1.0g
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
1.0g
$986.0 2023-07-06
Enamine
EN300-121035-0.05g
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
0.05g
$827.0 2023-07-06
Enamine
EN300-121035-5.0g
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
5.0g
$2858.0 2023-07-06
Enamine
EN300-121035-1000mg
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
1000mg
$986.0 2023-10-02
Enamine
EN300-121035-250mg
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
250mg
$906.0 2023-10-02
Enamine
EN300-121035-0.25g
octahydro-1H-quinolizine-3-carboxylic acid
103521-83-1
0.25g
$906.0 2023-07-06

octahydro-1H-quinolizine-3-carboxylic acid 関連文献

octahydro-1H-quinolizine-3-carboxylic acidに関する追加情報

Octahydro-1H-quinolizine-3-carboxylic acid: A Comprehensive Overview

Octahydro-1H-quinolizine-3-carboxylic acid, with the CAS number 103521-83-1, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinolizine family, which is a bicyclic structure consisting of a benzene ring fused with a piperidine ring. The presence of the carboxylic acid group at the 3-position of the quinolizine skeleton introduces interesting chemical properties and potential biological activities.

The octahydro prefix in the name indicates that this compound is fully hydrogenated, meaning all double bonds in the quinolizine structure have been saturated. This saturation not only affects the physical properties of the compound but also plays a crucial role in its biological interactions. The quinolizine core is known for its versatility in organic synthesis, often serving as a scaffold for various bioactive molecules. Recent studies have highlighted the potential of this compound as a precursor for drug development, particularly in the design of novel analgesics and anti-inflammatory agents.

One of the most intriguing aspects of octahydro-1H-quinolizine-3-carboxylic acid is its ability to act as a chiral building block in asymmetric synthesis. The carboxylic acid group provides an excellent site for functionalization, enabling chemists to introduce diverse substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, researchers have explored the use of this compound in constructing enantiomerically enriched libraries, which are essential for high-throughput screening in drug discovery.

Recent advancements in computational chemistry have also shed light on the electronic structure and reactivity of octahydro-1H-quinolizine-3-carboxylic acid. Quantum mechanical calculations have revealed that the carboxylic acid group significantly influences the molecule's electronic distribution, making it more susceptible to nucleophilic attack. This insight has been instrumental in designing more efficient synthetic routes for this compound, reducing production costs and improving scalability.

In terms of biological activity, octahydro-1H-quinolizine-3-carboxylic acid has shown promise as an inhibitor of certain enzymes involved in inflammatory pathways. Preclinical studies have demonstrated its ability to suppress cyclooxygenase (COX) activity, suggesting potential applications in treating conditions such as arthritis and other inflammatory disorders. Furthermore, its unique structure allows for selective binding to specific receptors, making it a valuable tool in studying receptor-ligand interactions.

The synthesis of octahydro-1H-quinolizine-3-carboxylic acid typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methods. One common approach involves the hydrogenation of quinolizine derivatives followed by functionalization at the 3-position to introduce the carboxylic acid group. Researchers have also explored biocatalytic methods, such as using lipases for enantioselective transformations, which offer environmentally friendly alternatives to traditional synthetic routes.

From an analytical standpoint, octahydro-1H-quinolizine-3-carboxylic acid can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining its molecular structure and stereochemistry. Additionally, mass spectrometry (MS) provides insights into its fragmentation patterns, which are critical for identifying impurities during purification processes.

Looking ahead, octahydro-1H-quinolizine-3-carboxylic acid holds immense potential as a platform molecule for developing next-generation therapeutics. Its structural flexibility and unique chemical properties make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a pivotal role in advancing medicinal chemistry.

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